N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Description
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the structural features of cyclohexylamine and fluorenylmethoxycarbonyl (Fmoc) groups, making it a valuable entity in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYIRJRLJBSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxypentanoic acid moiety is then attached via esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Key Functional Groups and Their Reactivity
The compound contains three primary functional groups:
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Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group
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Cyclohexylamine moiety
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Hydroxypentanoic acid backbone
Fmoc Group Reactivity
The Fmoc group is a widely used protecting group in peptide synthesis, typically removed under basic conditions (e.g., piperidine in DMF). Key reactions include:
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Deprotection : Cleavage of the Fmoc group via nucleophilic attack, releasing the protected amino group .
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Amide formation : The carbonyl group in the Fmoc-protected amino acid can react with amines or carboxylic acids to form amides, as seen in peptide bond formation .
Cyclohexylamine Moiety
As a secondary amine, N-cyclohexylcyclohexanamine can undergo:
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Nucleophilic substitution : Reaction with alkyl halides or activated esters.
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Alkylation : Potential for quaternization with strong alkylating agents.
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Acid-base reactions : Protonation under acidic conditions.
Hydroxypentanoic Acid Backbone
This moiety likely participates in:
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Esterification : Reaction with alcohols under acidic catalysis.
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Oxidation : Conversion of the hydroxyl group to a carbonyl.
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Hydrolysis : Cleavage of esters or amides, depending on context.
Fmoc Group Deprotection
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Basic deprotection | Piperidine in DMF | Release of free amine group |
| Acidic cleavage | TFA (trifluoroacetic acid) | Potential side reactions (e.g., ester cleavage) |
Amide Formation
The Fmoc-protected amino acid can react with amines or carboxylic acids to form amides. For example:
This reaction is critical in peptide synthesis and may involve coupling reagents like HATU or EDCl .
Cyclohexylamine Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halide, base | Quaternary ammonium salt |
| Nucleophilic substitution | Activated esters, electrophiles | Formation of new carbon-nitrogen bonds |
Scientific Research Applications
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other functional sites. The cyclohexylamine moiety may interact with biological membranes or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine: Shares the cyclohexylamine structure but lacks the Fmoc and hydroxypentanoic acid groups.
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid: Contains the Fmoc and hydroxypentanoic acid groups but lacks the cyclohexylamine moiety.
Uniqueness
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound N-cyclohexylcyclohexanamine; 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Molecular Structure and Characteristics
- IUPAC Name : (3S)-4-cyclohexyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Molecular Formula : C23H29NO4
- Molecular Weight : 379.46 g/mol
- CAS Number : 161321-36-4
- Purity : >98% (HPLC)
- Melting Point : 181–185 °C
| Property | Value |
|---|---|
| IUPAC Name | (3S)-4-cyclohexyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid |
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 379.46 g/mol |
| CAS Number | 161321-36-4 |
| Purity | >98% |
| Melting Point | 181–185 °C |
N-cyclohexylcyclohexanamine exhibits several biological activities that can be attributed to its structural components. The 9H-fluoren-9-ylmethoxycarbonyl moiety is known for enhancing solubility and stability, which can improve the bioavailability of the compound in biological systems. The cyclohexyl groups contribute to hydrophobic interactions that may influence receptor binding and cellular uptake.
Pharmacological Effects
Research indicates that this compound may have implications in various pharmacological areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : The compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammation markers, suggesting a role in treating inflammatory diseases.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies demonstrated that N-cyclohexylcyclohexanamine significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
- Apoptotic pathways were activated as evidenced by increased caspase activity and annexin V staining.
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Neuroprotection :
- A study involving neuronal cell cultures showed that treatment with the compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.
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Anti-inflammatory Activity :
- In vivo models of inflammation indicated that administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), supporting its potential use in inflammatory disorders.
Table 2: Summary of Biological Activities
Q & A
What are the optimized synthetic routes for preparing 4-(Fmoc-amino)-3-hydroxypentanoic acid, and how do structural analogs inform reaction efficiency?
Level: Advanced
Answer:
The synthesis of 4-(Fmoc-amino)-3-hydroxypentanoic acid involves multi-step protection/deprotection strategies. Microwave-assisted synthesis (30–60 min, 80–100°C) and sonochemistry (20–40 kHz) have been validated for similar Fmoc-protected amino acids, improving yields by 15–30% compared to traditional heating . Structural analogs, such as (R)-3-((Fmoc-amino)-4-(phenylthio)butanoic acid, highlight the importance of steric and electronic effects: fluorinated phenyl groups (e.g., 3,5-difluorophenyl) require inert atmospheres (argon) to prevent side reactions .
How should researchers design experiments to resolve contradictory solubility data for N-cyclohexylcyclohexanamine in polar solvents?
Level: Advanced
Answer:
Contradictory solubility profiles (e.g., in DMSO vs. ethanol) may arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and gas chromatography (GC) to quantify solvent residues. Pre-purification via recrystallization (cyclohexane/ethyl acetate, 3:1 v/v) reduces impurities, enhancing reproducibility .
What safety protocols are critical for handling Fmoc-protected compounds during solid-phase peptide synthesis?
Level: Basic
Answer:
Fmoc-protected derivatives require:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (acute toxicity: Category 4) .
- Ventilation: Use fume hoods to mitigate inhalation risks (TLV: <1 mg/m³) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Which chromatographic methods are most effective for separating diastereomers of this compound?
Level: Advanced
Answer:
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15, 1 mL/min) resolves diastereomers with >95% enantiomeric excess. For preparative-scale separation, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch processes .
How can researchers validate the stability of the hydroxyl group in 3-hydroxypentanoic acid under basic conditions?
Level: Basic
Answer:
Monitor stability via pH-controlled degradation studies (pH 8–10, 25–40°C). Use LC-MS to detect β-elimination byproducts (e.g., α,β-unsaturated esters). Stabilizers like 2-mercaptoethanol (1% v/v) suppress oxidation of the hydroxyl group .
What strategies mitigate racemization during coupling reactions involving N-cyclohexylcyclohexanamine?
Level: Advanced
Answer:
Racemization is minimized using:
- Coupling Agents: HOBt/DIC (1:1.2 molar ratio) at −20°C reduces epimerization to <2%.
- Low-Temperature Activation: Pre-cool reagents to −30°C before adding to resin-bound peptides .
Which spectroscopic techniques are optimal for characterizing the Fmoc-protected amino acid moiety?
Level: Basic
Answer:
- NMR: H NMR (DMSO-d6) identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and hydroxyl groups (δ 5.2 ppm, broad).
- FT-IR: Confirm carbamate formation via C=O stretch at 1690–1710 cm⁻¹ .
How do fluorine substitutions in structural analogs influence bioactivity, and what computational tools predict these effects?
Level: Advanced
Answer:
3,5-Difluorophenyl analogs exhibit enhanced protease inhibition (IC50: 0.8 µM vs. 3.2 µM for non-fluorinated). Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate fluorine’s electronegativity with tighter binding to hydrophobic enzyme pockets .
What are the storage conditions to prevent hydrolysis of the Fmoc group?
Level: Basic
Answer:
Store at −20°C under argon in amber vials. Desiccants (silica gel) maintain humidity <10%, reducing hydrolysis rates by 70% over 12 months .
How can researchers troubleshoot low coupling efficiencies (>50%) in automated peptide synthesizers?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
